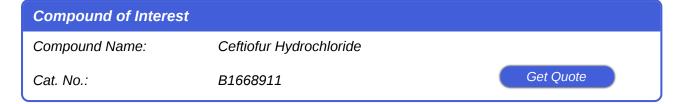


Ceftiofur Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



Ceftiofur Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur Hydrochloride is a third-generation cephalosporin antibiotic widely utilized in veterinary medicine. [1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including β -lactamase-producing strains. [1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to Ceftiofur Hydrochloride. Furthermore, it delves into its mechanism of action and relevant cellular pathways, offering a valuable resource for professionals in the field of drug development and veterinary science.

Chemical Structure and Properties

Ceftiofur Hydrochloride is the hydrochloride salt of ceftiofur.[1] The chemical structure is characterized by a β -lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key functional groups include an aminothiazole ring, a methoxyimino group, and a furan-2-carbonylthiomethyl side chain, which contribute to its antibacterial efficacy and stability against β -lactamases.

Table 1: Chemical Identifiers of Ceftiofur Hydrochloride



Identifier	Value	
IUPAC Name	(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid;hydrochloride	
CAS Number	103980-44-5[3]	
Molecular Formula	C19H18CIN5O7S3[3]	

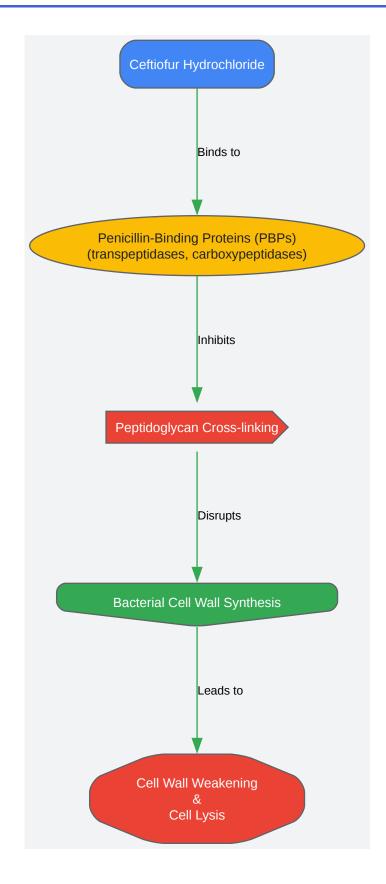
Table 2: Physicochemical Properties of Ceftiofur Hydrochloride

Property	Value	Source
Molecular Weight	560.01 g/mol	[3]
Melting Point	>190°C (decomposes)	[3][4]
pKa (Strongest Acidic)	2.83	[2][5]
pKa (Strongest Basic)	4.19	[2][5]
Water Solubility	Soluble	[1][6]
Solubility in Organic Solvents	Soluble in methanol and dimethyl sulfoxide (DMSO).[6] Sparingly soluble in ethanol.[7]	
UV/Vis λmax	288 nm, 292 nm	[7][8]

Mechanism of Action

The primary mechanism of action of Ceftiofur involves the inhibition of bacterial cell wall synthesis.[9] This process is critical for maintaining the structural integrity of the bacterial cell.





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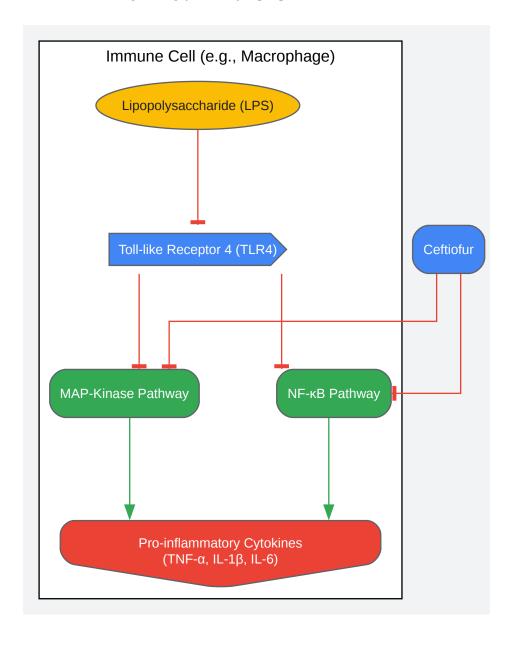
Mechanism of antibacterial action of **Ceftiofur Hydrochloride**.



As depicted in the diagram, Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the terminal steps of peptidoglycan synthesis.[9] This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis.[9]

Immunomodulatory Effects

Beyond its direct antibacterial activity, Ceftiofur has been shown to possess immunomodulatory properties. It can inhibit the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[10] This effect is mediated through the modulation of the NF- κ B and MAP-kinase signaling pathways.[10]





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Immunomodulatory signaling pathway of Ceftiofur.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the quantitative analysis of **Ceftiofur Hydrochloride** in various matrices is reverse-phase HPLC.

Objective: To determine the concentration of **Ceftiofur Hydrochloride** in a sample.

Methodology:[8]

- Chromatographic System:
 - Column: Phenomix C18 (150 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0, adjusted with orthophosphoric acid) in a 25:75 (v/v) ratio.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 292 nm.
- Standard Preparation:
 - Prepare a stock solution of Ceftiofur Hydrochloride reference standard in the mobile phase.
 - Create a series of working standards by diluting the stock solution to achieve concentrations ranging from 0.01 to 0.16 mg/mL.
- Sample Preparation:
 - For veterinary oily suspensions, an appropriate extraction method must be employed to isolate the analyte from the matrix before injection.



- Analysis:
 - Inject equal volumes of the standard and sample solutions into the chromatograph.
 - The retention time for Ceftiofur HCl is approximately 3.4 minutes under these conditions.
 - Quantify the amount of Ceftiofur HCl in the sample by comparing the peak area with the calibration curve generated from the standard solutions.



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Experimental workflow for HPLC analysis of Ceftiofur HCl.

Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to Ceftiofur is crucial for effective clinical use. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of Ceftiofur against a bacterial isolate.

Methodology:[11]

- Inoculum Preparation:
 - Grow the bacterial isolate overnight on an appropriate agar medium (e.g., blood agar).
 - Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) and adjust its turbidity to a 0.5 McFarland standard.
 - Further dilute the suspension in sterile PBS.



· MIC Assay:

- Perform two-fold serial dilutions of Ceftiofur in Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should typically span from 0.03 to 32 μg/mL.
- Inoculate each well (including a growth control well with no antibiotic) with the prepared bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.
- Result Interpretation:
 - The MIC is the lowest concentration of Ceftiofur that completely inhibits visible bacterial growth.

Conclusion

Ceftiofur Hydrochloride remains a cornerstone in veterinary antimicrobial therapy. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methods is essential for its effective and responsible use. This guide provides a consolidated resource for researchers and professionals, facilitating further investigation and application of this important cephalosporin antibiotic.

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